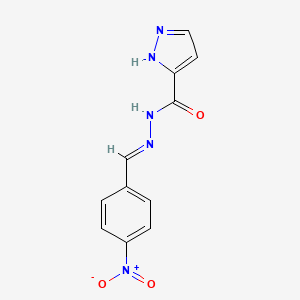

N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves a condensation reaction. For instance, an imidazolidine Schiff base ligand, (E)-N-(4-nitrobenzylidene)-2-(2-(4-nitrophenyl)imidazolidine-1-yl)ethaneamine (L), has been synthesized by a condensation reaction between N′-(2-aminoethyl)-ethane-1,2-diamine and 4-nitrobenzaldehyde .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the formation of hydrazone bonds is a versatile reaction employed in several research fields. It is one of the most popular reversible reactions in dynamic combinatorial chemistry .Wissenschaftliche Forschungsanwendungen

Catalysis

Schiff bases are known to form organometallic compounds that can be applied in various dimensions of applications, including catalysis . They can easily bind to metals, making them useful in catalytic processes.

Antifungal Applications

Schiff bases have demonstrated antifungal properties . This makes them potential candidates for the development of new antifungal agents.

Antiviral Applications

Similar to their antifungal properties, Schiff bases have also shown potential in antiviral applications . They could be used in the development of new antiviral drugs.

Antibacterial Applications

Schiff bases have been found to possess antibacterial properties . This suggests that they could be used in the creation of new antibacterial agents.

Anticancer Applications

Schiff bases have shown a broad range of biological activities, including anticancer properties . They could potentially be used in the development of new anticancer drugs.

Analytical Tools

Schiff bases can be used as analytical tools . Their ability to bind to metals can be leveraged in various analytical processes.

Nonlinear Optical (NLO) Properties

Some Schiff bases have shown promising nonlinear optical (NLO) properties . This suggests that they could be used in the design of organic NLO materials.

Synthesis of Organometallic Compounds

Schiff bases are capable of easy binding to metal to form organometallic compounds . This property can be applied in myriad dimensions of applications.

Wirkmechanismus

Target of Action

Similar compounds, such as 3,3′-(4-nitrobenzylidene)-bis-(4-hydroxycoumarin) (nbh), have been reported to targetDNA polymerase . DNA polymerase is an essential enzyme that synthesizes DNA molecules from their nucleotide building blocks, playing a crucial role in DNA replication and repair.

Mode of Action

Related compounds like nbh have been shown to exert their effects byinhibiting DNA polymerase . This inhibition interferes with DNA replication, leading to bactericidal effects against certain strains of bacteria.

Biochemical Pathways

By analogy with similar compounds, it can be inferred that the compound may affect theDNA replication pathway . By inhibiting DNA polymerase, the compound could disrupt the normal replication of DNA, leading to cell death.

Result of Action

Based on the reported action of similar compounds, it can be inferred that the compound may lead tocell death by disrupting DNA replication .

Eigenschaften

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3/c17-11(10-5-6-12-14-10)15-13-7-8-1-3-9(4-2-8)16(18)19/h1-7H,(H,12,14)(H,15,17)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOWIIVRAMNQV-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)